[(2-Bromophenyl)methyl](3-methylbutan-2-yl)amine
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Overview
Description
(2-Bromophenyl)methylamine is a chemical compound that features a bromophenyl group attached to a methylbutan-2-ylamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Bromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)methylamine: Similar structure but with different substitution patterns.
(4-Bromophenyl)methylamine: Another isomer with the bromine atom in a different position on the phenyl ring.
Uniqueness
(2-Bromophenyl)methylamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H18BrN |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
IXANXMGBNNYZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
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